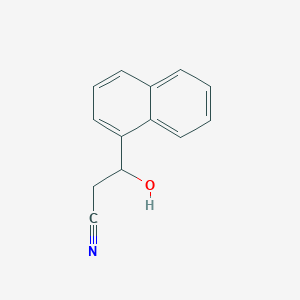
2-(Benzyloxy)phenyl fluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)phenyl fluoranesulfonate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a fluoranesulfonate group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)phenyl fluoranesulfonate typically involves the reaction of 2-(benzyloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(Benzyloxy)phenol+Fluoranesulfonyl chloride→2-(Benzyloxy)phenyl fluoranesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the compound results in the formation of benzyl alcohol.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoranesulfonate group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)phenyl sulfonate
- 2-(Benzyloxy)phenyl sulfate
- 2-(Benzyloxy)phenyl phosphate
Uniqueness
2-(Benzyloxy)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of stable intermediates or in biological assays where specific interactions are required.
Propiedades
Fórmula molecular |
C13H11FO4S |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H11FO4S/c14-19(15,16)18-13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
DYOPXCOANDETPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)

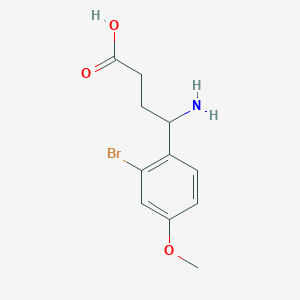
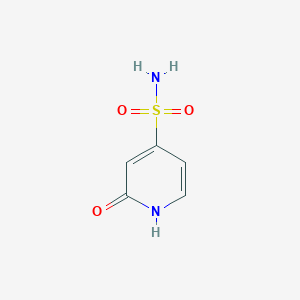
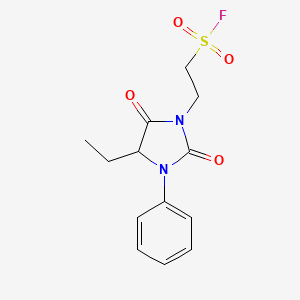
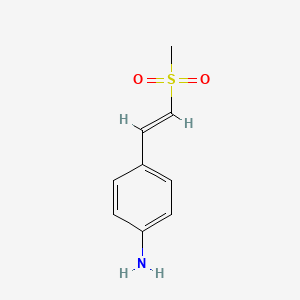

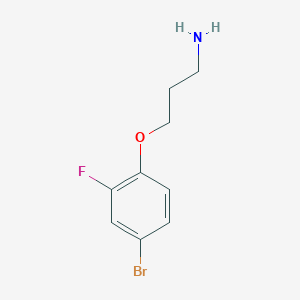
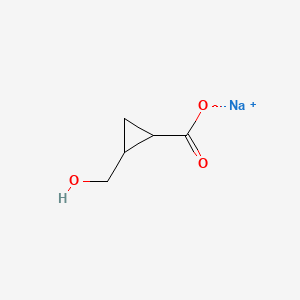
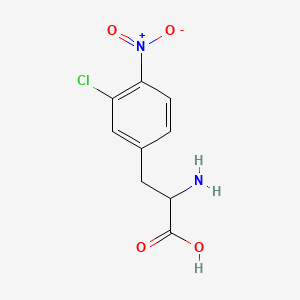
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

